anticonvulsant activity of 5-(4-ethoxyphenyl)-5-methylhydantoin derivatives
anticonvulsant activity of 5-(4-ethoxyphenyl)-5-methylhydantoin derivatives
An In-Depth Technical Guide to the Anticonvulsant Activity of 5-(4-Ethoxyphenyl)-5-methylhydantoin Derivatives
Abstract
The hydantoin scaffold represents a cornerstone in the development of anticonvulsant therapies. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of 5-(4-ethoxyphenyl)-5-methylhydantoin and its derivatives as potential anticonvulsant agents. We delve into the established mechanisms of action for hydantoin-based drugs, focusing on the modulation of voltage-gated sodium channels. Detailed, step-by-step protocols for key preclinical screening assays, including the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, are provided to guide researchers in the evaluation of novel compounds. Furthermore, we outline the rotarod test for assessing potential neurotoxicity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antiepileptic drugs.
Introduction: The Enduring Significance of the Hydantoin Scaffold
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. For over six decades, hydantoin derivatives have been a mainstay in the pharmacological management of epilepsy.[1] The prototypical hydantoin, Phenytoin (5,5-diphenylhydantoin), revolutionized epilepsy treatment by demonstrating efficacy against tonic-clonic and partial seizures.[2] The core hydantoin structure, an imidazolidine-2,4-dione ring, has proven to be a versatile scaffold for medicinal chemists.
The compound 5-(4-ethoxyphenyl)-5-methylhydantoin, a close analog of Phenytoin, serves as a focal point for exploring further structural modifications to enhance anticonvulsant activity and improve the therapeutic index. This guide will explore the synthesis of these derivatives, the critical structural features that govern their activity, and the standardized preclinical models used for their evaluation.
Synthesis of 5-(4-Ethoxyphenyl)-5-methylhydantoin Derivatives
The classical Bucherer-Bergs reaction is a widely employed and efficient method for the synthesis of 5,5-disubstituted hydantoins.[3] This one-pot, multicomponent reaction offers a straightforward route to the target compounds.
General Synthetic Protocol: Bucherer-Bergs Reaction
A typical synthesis involves the reaction of a ketone (4'-ethoxyacetophenone), an alkali metal cyanide (e.g., potassium cyanide), and ammonium carbonate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-ethoxyacetophenone in a suitable solvent such as aqueous ethanol.
-
Addition of Reagents: Add potassium cyanide and ammonium carbonate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 5-(4-ethoxyphenyl)-5-methylhydantoin.
Derivatives can be synthesized by utilizing appropriately substituted ketones as starting materials.[4]
Diagram of the Bucherer-Bergs Reaction:
Caption: Generalized scheme of the Bucherer-Bergs synthesis of 5-(4-ethoxyphenyl)-5-methylhydantoin.
Structure-Activity Relationships (SAR) of Hydantoin Derivatives
The anticonvulsant activity of hydantoin derivatives is intricately linked to the nature and position of substituents on the hydantoin ring.[5][6] Extensive quantitative structure-activity relationship (QSAR) studies have been performed on large sets of hydantoin derivatives to model their anticonvulsant activity.[1]
Key SAR Insights:
-
Position 5: The C5 position is critical for activity. The presence of an aromatic substituent, such as a phenyl group, is generally essential for activity against generalized tonic-clonic seizures (MES model).[7] Alkyl substituents at this position may introduce sedative properties.[7]
-
Aromatic Substitution: The substitution pattern on the C5-phenyl ring can modulate potency and pharmacokinetic properties. The 4-ethoxy group in the parent compound is a key feature for investigation.
-
N-Substitution: Alkylation at the N1 and N3 positions can influence the metabolic profile and activity spectrum of the compounds. For instance, N-methylation has been shown to decrease activity against electroshock seizures while increasing activity against chemically induced convulsions.[7]
Diagram of Hydantoin SAR:
Caption: Key structural features of the hydantoin scaffold influencing anticonvulsant activity.
Proposed Mechanism of Action
The primary mechanism of action for anticonvulsant hydantoins like Ethotoin, a structural analog, is the stabilization of neuronal membranes.[8][9] This is achieved through the modulation of voltage-gated sodium channels.[10][11]
-
Stabilization of the Inactivated State: Hydantoins are believed to bind to the inactivated state of voltage-gated sodium channels, prolonging their refractory period.[8]
-
Inhibition of Repetitive Firing: By stabilizing the inactivated state, these compounds prevent the rapid, repetitive firing of neurons that is characteristic of seizure activity.[8]
-
Prevention of Seizure Spread: This action limits the propagation of seizure discharges from the epileptic focus to surrounding brain regions.[12]
Diagram of the Proposed Mechanism of Action:
Caption: Proposed mechanism of action of hydantoin derivatives on voltage-gated sodium channels.
Preclinical Evaluation of Anticonvulsant Activity
The preclinical assessment of novel anticonvulsant compounds relies on well-established animal models of seizures. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are the two most widely used acute seizure models in rodents.[13]
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is predictive of a compound's ability to prevent seizure spread.[14]
Experimental Protocol:
-
Animal Preparation: Use male ICR-CD-1 mice, acclimated to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[15]
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control (e.g., 0.9% saline) should be included.[15][16]
-
Anesthesia and Electrode Placement: At the time of peak effect, apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mice.[14] Place corneal electrodes.
-
Electrical Stimulation: Deliver a 60 Hz alternating current (50 mA for mice) for 0.2 seconds using an electroconvulsive shock generator.[14][17]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[14]
-
Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.[14]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures and is thought to mimic absence and/or myoclonic epilepsy.[13][18]
Experimental Protocol:
-
Animal Preparation: As described for the MES test.
-
Compound Administration: Administer the test compound i.p. at various doses, including a vehicle control.
-
Chemoconvulsant Administration: At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a pre-determined convulsive dose (e.g., 85 mg/kg in mice), which induces clonic seizures in at least 97% of animals.[18]
-
Observation: Observe the animals for a specified period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of a clonic seizure episode.
-
Data Analysis: Calculate the ED50 for protection against scPTZ-induced seizures.[19]
Assessment of Neurotoxicity: The Rotarod Test
It is crucial to evaluate the potential for motor impairment and neurotoxicity of novel anticonvulsant candidates. The rotarod test is a widely used method for assessing motor coordination, balance, and grip strength in rodents.[20][21]
Experimental Protocol:
-
Apparatus: Use a rotarod apparatus with a rotating rod of a diameter appropriate for the animal species (e.g., 3 cm for mice).[22]
-
Animal Training: Acclimate the animals to the apparatus. Place the mouse on the stationary rod. Then, begin rotation at a low speed (e.g., 4 RPM) and gradually accelerate to a higher speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[22] Repeat this training for a few trials.
-
Compound Administration: Administer the test compound or vehicle i.p.
-
Testing: At the time of peak effect, place the animal on the accelerating rotarod.
-
Endpoint: Record the latency to fall from the rod. A decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.
-
Data Analysis: Determine the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals.
Diagram of the Preclinical Evaluation Workflow:
Caption: A streamlined workflow for the preclinical evaluation of novel hydantoin derivatives.
Data Presentation
The efficacy and neurotoxicity of novel compounds should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Anticonvulsant Activity and Neurotoxicity of 5-(4-Ethoxyphenyl)-5-methylhydantoin Derivatives
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| Parent Compound | Data | Data | Data | Data |
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
| Phenytoin (Reference) | Data | Data | Data | Data |
Data to be populated from experimental results.
Conclusion and Future Directions
The 5-(4-ethoxyphenyl)-5-methylhydantoin scaffold continues to be a promising starting point for the development of novel anticonvulsant agents. Through systematic structural modifications guided by established SAR principles, it is possible to optimize the anticonvulsant profile of these derivatives. The preclinical screening cascade outlined in this guide, employing the MES, scPTZ, and rotarod tests, provides a robust framework for identifying lead candidates with improved efficacy and a favorable safety profile. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets and exploring their potential efficacy in models of pharmacoresistant epilepsy.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ethotoin? Retrieved from [Link]
- Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy: Methods and Protocols (pp. 435-447). Humana Press.
- Balani, S. K., et al. (2003). Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. Journal of Medicinal Chemistry, 46(11), 2149-2163.
- Gupta, S. P., & Handa, A. (1994). Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices. Journal of Chemical Information and Computer Sciences, 34(5), 1162-1166.
- Balani, S. K., et al. (2003). Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. Journal of Medicinal Chemistry, 46(11), 2149-2163.
-
Pediatric Oncall. (n.d.). Ethotoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from [Link]
- Löscher, W. (2002). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 50(1-2), 3-14.
-
Inxight Drugs. (n.d.). ETHOTOIN. Retrieved from [Link]
-
PubChem. (n.d.). Ethotoin. Retrieved from [Link]
-
PANAChE Database - NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (2023, March 24). Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. Retrieved from [Link]
-
Slideshare. (n.d.). SAR of Anticonvulsant Drugs. Retrieved from [Link]
-
CUTM Courseware. (n.d.). SAR of Hydantoins. Retrieved from [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]
- del Corte, X., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.
-
National Institutes of Health. (2025, October 28). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Retrieved from [Link]
-
The Jackson Laboratory. (2014, June 5). Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT]. Retrieved from [Link]
-
Semantic Scholar. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... Retrieved from [Link]
-
Creative Biolabs. (2018, July 10). Rotarod Test. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Retrieved from [Link]
-
ConductScience. (n.d.). Rotarod - Maze Engineers. Retrieved from [Link]
-
Scantox. (n.d.). RotaRod Test. Retrieved from [Link]
-
ADDI. (2021, May 28). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]
-
Progress in Chemical and Biochemical Research. (2020, April 22). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Retrieved from [Link]
- Vida, J. A., et al. (1975). Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry, 18(4), 383-385.
-
PubMed. (2007, October 15). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Retrieved from [Link]
-
JSciMed Central. (2016, October 7). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Traditional synthesis of hydantoins. Retrieved from [Link]
- Cernak, T. A., & Gleason, J. L. (2007). SYNTHESIS OF 5-CHLOROMETHYLENE HYDANTOINS AND THIOHYDANTOINS. HETEROCYCLES, 71(1), 117.
-
Semantic Scholar. (2023, October 27). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5'-Diphenylhydantoin Schiff Bases and Phenytoin. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. What is the mechanism of Ethotoin? [synapse.patsnap.com]
- 9. Ethotoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. CAS 86-35-1: Ethotoin | CymitQuimica [cymitquimica.com]
- 11. ETHOTOIN [drugs.ncats.io]
- 12. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. scantox.com [scantox.com]
- 22. media.jax.org [media.jax.org]
